2-Fluoro-4-methyl-1,3,2-dioxaborolane
Description
2-Fluoro-4-methyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a five-membered dioxaborolane ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. This compound is of significant interest in materials science, particularly in the development of vitrimers—reprocessable polymers that utilize dynamic covalent bonds. Its fluorine substituent enhances thermal stability and modulates electronic properties, while the methyl group influences steric effects and cross-linking efficiency in polymeric networks .
Properties
CAS No. |
915303-46-7 |
|---|---|
Molecular Formula |
C3H6BFO2 |
Molecular Weight |
103.89 g/mol |
IUPAC Name |
2-fluoro-4-methyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C3H6BFO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 |
InChI Key |
OLZKVNXDIGYADP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C)F |
Origin of Product |
United States |
Preparation Methods
Method A: Synthesis from 2-Fluoro-4-methylphenylboronic Acid
This method involves the reaction of 2-fluoro-4-methylphenylboronic acid with pinacol under specific conditions.
- Reagents: 2-fluoro-4-methylphenylboronic acid, pinacol.
- Solvent: Anhydrous toluene.
- Catalyst: A palladium-based catalyst may be used.
- Conditions: The mixture is heated to reflux for several hours.
Yield: Approximately 70% after purification via silica gel chromatography.
Method B: Direct Boronation
Another approach involves a direct boronation process where boronic acid derivatives are reacted with appropriate alcohols.
- Reagents: Boronic acid derivative (e.g., dichloromethylboronic acid), an alcohol (e.g., pinacol).
- Solvent: Dry dichloromethane.
- Conditions: Stirred under argon at room temperature for 16 hours.
Yield: Up to 80%, with purification through filtration and chromatography.
Method C: Microwave-Assisted Synthesis
Microwave-assisted techniques have been explored for the rapid synthesis of boron compounds.
- Reagents: Similar to Method A.
- Solvent: Toluene or DMF.
- Conditions: Microwave irradiation for a short duration (e.g., 10–30 minutes).
Yield: Enhanced yields of around 85% due to improved reaction kinetics.
The following table summarizes the reaction conditions and yields associated with each preparation method:
| Method | Reagents | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| A | 2-Fluoro-4-methylphenylboronic acid, pinacol | Toluene | Reflux for several hours | 70 |
| B | Dichloromethylboronic acid, pinacol | DCM | Stirred at room temperature for 16 h | 80 |
| C | Similar to A | Toluene/DMF | Microwave for 10–30 min | 85 |
Recent studies have indicated that the choice of solvent and reaction conditions significantly impacts the yield and purity of the final product. For instance, using anhydrous solvents minimizes hydrolysis and side reactions, which can lead to lower yields. Additionally, microwave-assisted methods have shown promise in reducing reaction times while improving yields compared to traditional heating methods.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: It participates in substitution reactions, where the fluorine atom or other groups can be replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and substituted boronic esters. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-4-methyl-1,3,2-dioxaborolane is primarily used in the synthesis of boronic esters, which are critical intermediates in drug development. These compounds can serve as:
- Inhibitors : They can inhibit specific enzymes involved in disease pathways, making them valuable in the design of therapeutic agents for conditions such as cancer and bacterial infections.
- Drug Delivery Systems : The ability to modify the dioxaborolane structure allows for the development of targeted drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients.
Organic Synthesis
The compound is utilized in various organic synthesis reactions, including:
- Suzuki Coupling Reactions : It acts as a boron source for cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds that are important in pharmaceuticals and materials science.
- Late-stage Functionalization : The presence of the dioxaborolane moiety allows for late-stage modifications of complex molecules, enabling the introduction of diverse functional groups without significant alterations to the core structure.
Case Study 1: Development of Anticancer Agents
A study demonstrated the use of 2-Fluoro-4-methyl-1,3,2-dioxaborolane derivatives in synthesizing inhibitors targeting specific kinases involved in tumor growth. The synthesized compounds exhibited promising activity against various cancer cell lines, highlighting their potential as therapeutic agents.
Case Study 2: Antibiotic Development
Research focused on modifying existing antibiotics using boronic ester chemistry to enhance their efficacy against resistant bacterial strains. The incorporation of 2-Fluoro-4-methyl-1,3,2-dioxaborolane into antibiotic scaffolds led to improved antibacterial activity and reduced side effects.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound interacts with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Similarity
- 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1192548-08-5): Similarity: 0.98 (highest among analogs) . Applications: Likely used in Suzuki-Miyaura couplings due to its arylboronic ester structure .
2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1352733-99-3):
Functional Group Variations
- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 243145-83-7): Molecular Weight: 236.09 (lower than target compound due to benzyl group) . Applications: Used as a boronic ester intermediate in organic synthesis, particularly in cross-coupling reactions. Reactivity: The benzyl group may increase solubility in non-polar solvents compared to aryl-substituted analogs.
- Stability: Higher thermal stability due to fluorine-rich substituents.
Complex Substituents and Electronic Effects
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9):
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1248556-02-6):
Biological Activity
2-Fluoro-4-methyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBFO
- Molecular Weight : 103.888 g/mol
- CAS Number : 915303-46-7
The biological activity of 2-Fluoro-4-methyl-1,3,2-dioxaborolane is primarily attributed to its boronic ester group, which can form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction is particularly relevant in the inhibition of enzymes such as proteases. The presence of the fluorine atom enhances the compound's stability and increases its affinity for target proteins, making it a promising candidate for drug development .
Enzyme Inhibition
Research indicates that compounds containing boronic esters exhibit potent inhibitory effects on various enzymes. For instance, 2-Fluoro-4-methyl-1,3,2-dioxaborolane has been explored as a potential inhibitor for proteases due to its ability to interact effectively with the active sites of these enzymes .
Anticancer Activity
A study highlighted the compound's potential in cancer therapy by demonstrating its efficacy in inhibiting tumor growth in specific cancer models. The compound was tested in vivo against various cancer cell lines, showing significant inhibition rates and improved survival outcomes in treated groups compared to controls .
Case Study 1: Protease Inhibition
In a laboratory setting, 2-Fluoro-4-methyl-1,3,2-dioxaborolane was evaluated for its inhibitory action against a panel of proteases. Results indicated that the compound exhibited IC values in the low micromolar range, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated.
Case Study 2: Cancer Cell Line Testing
In another study involving various cancer cell lines (e.g., HCT116 for colon cancer), treatment with 2-Fluoro-4-methyl-1,3,2-dioxaborolane resulted in a mean tumor growth inhibition (TGI) of approximately 82% at optimal dosing regimens. These findings suggest that this compound could be further developed into a viable anticancer drug .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with 2-Fluoro-4-methyl-1,3,2-dioxaborolane compared to other similar compounds.
| Compound Name | Target Activity | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-4-methyl-1,3,2-dioxaborolane | Protease Inhibition | ~5 | Reversible covalent bond formation |
| Compound A | Kinase Inhibition | ~10 | Competitive inhibition at ATP binding site |
| Compound B | Anticancer Activity | ~20 | Induction of apoptosis |
Q & A
Q. How can steric hindrance from the methyl group in Suzuki-Miyaura reactions be mitigated?
- Answer:
- Use bulky phosphine ligands (e.g., SPhos) to shield the palladium center, reducing steric clashes.
- Optimize solvent polarity (e.g., toluene > DMF) to enhance substrate mobility and reaction kinetics .
Key Methodological Considerations
- Contradiction Analysis : Compare reaction outcomes under varying conditions (e.g., catalyst, solvent) using statistical tools like Design of Experiments (DoE).
- Data Validation : Cross-reference spectroscopic data (NMR, XRD) with computational models to confirm structural assignments .
- Safety Protocols : Handle under inert atmosphere due to moisture sensitivity; use PPE to avoid boron-fluorine compound exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
